Bis(2-acetylmercaptoethyl) sulfone

Übersicht

Beschreibung

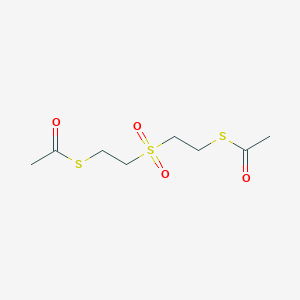

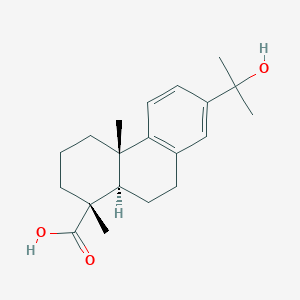

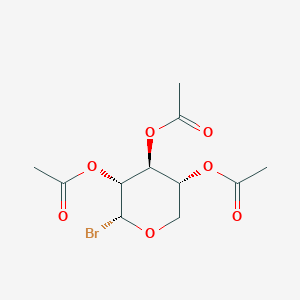

Bis(2-acetylmercaptoethyl) sulfone is a chemical compound with the molecular formula C8H14O4S3 . It is used in proteomics research .

Synthesis Analysis

The synthesis of Bis(2-acetylmercaptoethyl) sulfone involves a reaction with triethylamine in N,N-dimethyl-formamide for 36 hours at ambient temperature .Molecular Structure Analysis

The Bis(2-acetylmercaptoethyl) sulfone molecule contains a total of 29 atoms. There are 14 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 3 Sulfur atoms . The molecule contains a total of 28 bonds, including 14 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 thioesters (aliphatic), and 1 sulfone .Wissenschaftliche Forschungsanwendungen

Novel Sulfonated Membranes for Water Treatment

Researchers have developed sulfonated thin-film composite nanofiltration membranes that significantly improve water flux, which is crucial for the efficient treatment of dye solutions. These membranes leverage sulfonated aromatic diamine monomers to enhance surface hydrophilicity without compromising the rejection of dyes, making them ideal for applications in water purification and wastewater treatment (Yang Liu et al., 2012).

Fuel Cell Technologies

Sulfonated block copolymers containing fluorenyl groups have been synthesized for use in fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for proton exchange membrane fuel cells (PEMFCs). Such innovations are crucial for advancing fuel cell efficiency and durability (Byungchan Bae et al., 2009).

Advanced Polymer Applications

The creation of superoleophobic polymers with metal ion affinity showcases the development of materials that possess both oleophobic and hydrophilic properties. This unique combination of properties opens new possibilities for creating surfaces that resist oil while attracting water, with potential applications in coatings, filters, and other materials science domains (T. Darmanin & F. Guittard, 2013).

Enzyme Inhibition for Therapeutic Applications

A study on novel bis-sulfone derivatives explores their inhibitory properties on key metabolic enzymes, such as carbonic anhydrase and acetylcholinesterase. This research underlines the potential of sulfone-based compounds in developing therapies for diseases like Alzheimer's, highlighting the broad therapeutic applications of sulfone derivatives (Abdullah Biçer et al., 2019).

Chemical Synthesis and Catalysis

Sulfones serve as versatile reagents in organocatalysis, enabling the development of asymmetric methodologies to create diverse structures. Their dual role as nucleophiles or electrophiles makes sulfones valuable in synthetic chemistry, offering new pathways for chemical synthesis and the development of novel catalysts (Andrea-Nekane R. Alba et al., 2010).

Eigenschaften

IUPAC Name |

S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPLQMZIDPXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)CCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437615 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-acetylmercaptoethyl) sulfone | |

CAS RN |

17096-46-7 | |

| Record name | Bis(2-acetylmercaptoethyl) sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

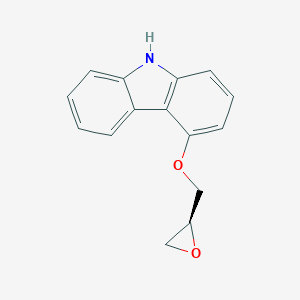

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

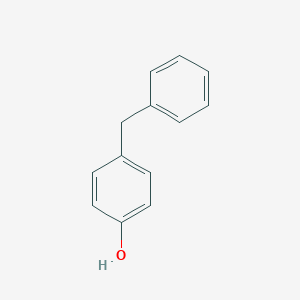

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)

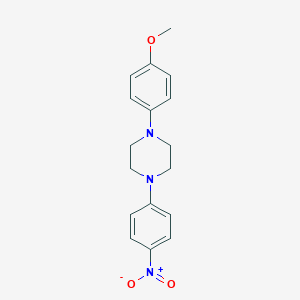

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)